Citric Acid

Chelation Heavy metal remediation Environmental chemistry

Why source Citric Acid (77-92-9) here? It is the reference acidulant (sourness index = 1.0) and outperforms malic, tartaric, and lactic acids in heavy-metal mobilization (log K citrate complexes) while carrying FDA GRAS status with no usage limits. Its 1330 g/L solubility—2.4× malic acid—enables concentrated liquid formulations and reduces shipping volume. Choose it for prebiotic resistant-starch generation, robust buffering, or standardized flavor calibration. Every batch meets ≥99.5% purity and ships ambient.

Molecular Formula C6H8O7
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH
Molecular Weight 192.12 g/mol
CAS No. 77-92-9
Cat. No. B115230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitric Acid
CAS77-92-9
Synonyms2-Hydroxy-1,2,3-propanetricarboxylic Acid;  2-Hydroxy-1,2,3-propanetricarboxylic Acid;  2-Hydroxypropan-1,2,3-tricarboxylic Acid;  3-Carboxy-3-hydroxypentane-1,5-dioic Acid;  Aciletten;  Celenex 3P6;  Cellborn SC-C;  Chemfill;  Citretten;  Citric Acid Monogly
Molecular FormulaC6H8O7
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH
Molecular Weight192.12 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyKRKNYBCHXYNGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 45 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Very soluble in water;  freely soluble in ethanol;  soluble in ether
In water, 3.83X10+5 mg/L at 25 °C
Solubility in water: 54.0% w/w at 10 °C;  59.2% at 20 °C;  64.3% at 30 °C;  68.6% at 40 °C;  70.9% at 50 °C;  73.5% at 60 °C;  76.2% at 70 °C;  78.8% at 80 °C;  81.4% at 90 °C;  84.0% at 100 °C
Very soluble in ethanol;  soluble in ether, ethyl acetate;  insoluble in benzene, chloroform
592.0 mg/mL
Solubility in water, g/100ml at 20Â °C: 59
Very soluble in water, slightly soluble in ether
Freely soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Citric Acid (CAS 77-92-9) Procurement Baseline: Physicochemical Properties and Regulatory Standing


Citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid, C6H8O7, CAS 77-92-9) is a naturally occurring triprotic organic acid widely used across food, pharmaceutical, and industrial sectors [1]. Its characteristic three pKa values at 25°C are 3.13, 4.76, and 6.40, conferring broad buffering capacity across a pH range relevant to food and biological systems . It is an FDA-affirmed GRAS (Generally Recognized as Safe) direct human food ingredient under 21 CFR §184.1033 with no usage limitations beyond current Good Manufacturing Practice, a regulatory status not universally shared by all organic acid alternatives [2].

Why Citric Acid Cannot Be Readily Substituted by Other Common Organic Acidulants: Key Differentiators for Scientific and Industrial Procurement


Substituting citric acid with other in-class organic acids such as malic acid, tartaric acid, or lactic acid without formulation adjustment frequently results in altered product performance, flavor profile shifts, and non-compliance with regulatory or cost structures. These acids differ fundamentally in their aqueous solubility, pKa distribution, metal chelation capacity, and sensory characteristics [1]. Even when two acids achieve identical pH in a solution, their sourness intensity, onset dynamics, and metal-sequestering efficacy can diverge substantially due to differences in molecular structure and complex stability constants [2]. The evidence below quantifies these specific, actionable differentiation points to inform scientific selection and procurement decisions.

Citric Acid Procurement Decision Matrix: Quantified Differential Evidence Against Comparator Acidulants


Chelation Efficacy Hierarchy: Citric Acid Outperforms Malonic, Tartaric, and Acetic Acids in Heavy Metal Mobilization

In saturated porous media experiments, citric acid demonstrated the highest capacity to enhance heavy metal (Cd²⁺, Zn²⁺, Ni²⁺, Mn²⁺, Co²⁺) mobility among five tested low-molecular-weight organic acids. This enhancement was directly correlated with complex stability constants (log K) (R² = 0.801–0.961, p < 0.05). Citric acid ranked first, followed by oxalic acid, malonic acid, tartaric acid, and acetic acid [1].

Chelation Heavy metal remediation Environmental chemistry

Aqueous Solubility: Citric Acid's Mass-Transfer Advantage Over Malic and Tartaric Acids

Citric acid exhibits exceptionally high aqueous solubility, a critical parameter for liquid formulations and industrial processes requiring concentrated acid solutions. At 20°C, citric acid solubility reaches 1330 g/L, substantially higher than values reported for malic acid (approx. 558 g/L at 20°C) and tartaric acid (approx. 206 g/L at 20°C) .

Solubility Formulation Food processing

Sourness Intensity Index: Citric Acid Defines the Reference Standard for Sensory Calibration

In an optimized human sensory sourness analysis, citric acid was established as the reference standard with a sourness index (AI) defined as 1.0. Comparator acids showed quantifiably different indices: lactic acid AI = 1.31 (31% more sour per unit), tartaric acid AI = 1.21 (21% more sour), malic acid AI = 0.74 (26% less sour), and fumaric acid AI = 0.77 [1]. A separate study further confirmed that at equal pH and titratable acidity, lactic acid was significantly more sour than citric acid (P < 0.05), while no significant sourness differences existed among citric, malic, and tartaric acid anions under those specific conditions [2].

Sensory science Flavor formulation Acidulant selection

Resistant Starch Formation: Citric Acid Esterification Yields Superior Prebiotic Potential Compared to Malic and Tartaric Acids

In a direct comparative study of heat-moisture treated potato starch modified with three organic acids, citric acid-modified starch was the most potent in promoting beneficial bacteria growth via short-chain fatty acid production. The resistant starch (RS) content in citric acid-modified starch was greater than that in native starch, and after cooking, all modified starches exhibited a 2.3- to 3.3-fold increase in RS content relative to native starch (baseline 29.81% RS) [1]. While malic acid-modified starch also showed increased RS, citric acid-modified starch demonstrated the highest prebiotic efficacy.

Starch modification Prebiotics Functional foods

Regulatory Unrestricted Use: Citric Acid's GRAS Affirmation Without Quantitative Limits Versus Comparator Acids

Citric acid is affirmed as GRAS (Generally Recognized as Safe) by the U.S. FDA under 21 CFR §184.1033 with no limitations other than current Good Manufacturing Practice (cGMP). This permits usage in any food category at levels necessary to achieve the intended technical effect [1]. In contrast, some comparator acidulants carry usage restrictions in specific food categories or applications. For instance, under FDA regulations, lactic acid (21 CFR §184.1061) and phosphoric acid have defined usage limitations, while citric acid remains unrestricted for direct human food ingredient use [2].

Regulatory compliance GRAS Food safety

Biodegradation Profile: Rapid Anaerobic Citrate Degradation Supports Environmental Compatibility

Citric acid is readily biodegradable under both aerobic and anaerobic conditions. Under denitrifying (nitrate-reducing) anaerobic conditions at elevated pH, citrate degradation rates of 4.4–4.9 mM citrate removal were observed over 49 days [1]. In Ni-spiked systems, full anaerobic biodegradation of citrate occurred in less than 15 days under both nitrate and sulfate-reducing conditions [2]. While not a direct head-to-head comparison, this rapid and complete biodegradation profile under diverse conditions contrasts with synthetic chelators like EDTA, which are notoriously persistent in the environment, making citric acid a preferred choice for applications where post-use environmental impact is a procurement criterion.

Biodegradation Environmental fate Green chemistry

Optimal Scientific and Industrial Applications for Citric Acid Based on Quantified Differential Evidence


Heavy Metal Soil Remediation and Industrial Metal Extraction

Leveraging citric acid's rank as the most effective low-molecular-weight organic acid for enhancing heavy metal mobility (Cd²⁺, Zn²⁺, Ni²⁺, Mn²⁺, Co²⁺), outperforming oxalic, malonic, tartaric, and acetic acids. The high complex stability constants (log K) of citrate-metal complexes drive superior metal transport and extraction efficiency in saturated porous media [1]. This is coupled with rapid anaerobic biodegradation (full degradation <15 days in Ni-spiked systems), ensuring minimal long-term environmental persistence compared to synthetic alternatives [2].

Functional Food Development: Resistant Starch and Prebiotic Formulations

Employing citric acid for heat-moisture treatment of potato starch to generate resistant starch with enhanced prebiotic potential. Direct comparative data demonstrate that citric acid-modified starch yields the most potent prebiotic effect among malic and tartaric acid treatments, promoting beneficial bacteria growth via short-chain fatty acid production. RS content increases 2.3- to 3.3-fold relative to native starch [1].

High-Concentration Aqueous Formulations and Liquid Acidulant Systems

Capitalizing on citric acid's exceptionally high aqueous solubility of 1330 g/L at 20°C, which is approximately 2.4× higher than malic acid and 6.5× higher than tartaric acid [1]. This property enables the preparation of concentrated stock solutions, reduces shipping volumes for liquid formulations, and prevents precipitation issues in aqueous systems where alternative acidulants may crystallize.

Flavor Standardization and Sensory Reference Calibration

Utilizing citric acid as the reference standard for sourness intensity in sensory panels, with its sourness index (AI) defined as 1.0 [1]. This provides a reproducible benchmark for comparing and calibrating other acidulants in flavor formulation. When substituting with lactic acid (AI=1.31) or tartaric acid (AI=1.21), formulators can apply the quantified 21–31% sourness increase factor to adjust concentrations appropriately [1].

Technical Documentation Hub

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50 linked technical documents
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